

Molecular Architecture: A Synthesis of Three Key Moieties

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Compound of Interest

Compound Name: **Fmoc-D-Lys(Nic)-OH**

Cat. No.: **B613490**

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The unique functionality of **Fmoc-D-Lys(Nic)-OH** arises from the strategic combination of three distinct chemical components: a D-lysine scaffold, a base-labile $\text{N}\alpha$ -Fmoc protecting group, and a functionalizing $\text{N}\varepsilon$ -nicotinoyl group. Understanding the role of each component is fundamental to leveraging this reagent effectively.

The D-Lysine Scaffold

Lysine is a basic, aliphatic amino acid characterized by a side chain terminating in a primary amine (the ε -amino group).^{[1][2]} This side chain provides a versatile point for chemical modification and often participates in critical biological interactions like hydrogen bonding and salt bridges.^[1] The use of the D-enantiomer (D-lysine) instead of the naturally occurring L-lysine is a deliberate design choice to confer proteolytic resistance to the resulting peptide, thereby enhancing its in-vivo stability and therapeutic potential.

The $\text{N}\alpha$ -Fmoc Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is attached to the α -amino group ($\text{N}\alpha$) of the D-lysine core. It is the cornerstone of the most widely used orthogonal strategy in modern solid-phase peptide synthesis.^[3] Its primary function is to temporarily block the $\text{N}\alpha$ -amine to prevent self-polymerization during the coupling of the carboxylic acid group to the growing peptide chain.

The key feature of the Fmoc group is its lability under mild basic conditions, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).^{[4][5]} This

allows for its selective removal at each step of the synthesis without disturbing acid-labile side-chain protecting groups or the linkage of the peptide to the resin, a principle known as orthogonal protection.[6]

The N ϵ -Nicotinoyl Moiety: The Functional Core

The defining feature of this reagent is the nicotinoyl group attached to the ϵ -amino group (N ϵ) of the lysine side chain. The nicotinoyl group is a derivative of nicotinic acid (also known as niacin or Vitamin B3) and incorporates a pyridine ring into the side chain. This modification serves several critical purposes in peptide design:

- Introduction of a Bioactive Handle: The pyridine ring can engage in specific biological interactions, such as π -stacking or hydrogen bonding, potentially enhancing the binding affinity and specificity of the peptide for its target receptor.[7][8]
- Modulation of Physicochemical Properties: The aromatic and basic nature of the nicotinoyl group can alter the solubility, hydrophilicity, and overall pharmacological profile of the final peptide.
- Site for Further Conjugation: The pyridine nitrogen offers a potential site for further chemical modifications, such as quaternization, allowing for the development of peptide-based probes or drug delivery systems.

The strategic placement of the stable nicotinoyl amide linkage on the side chain ensures it remains intact throughout the Fmoc-SPPS workflow, including the final acid-mediated cleavage from the resin.

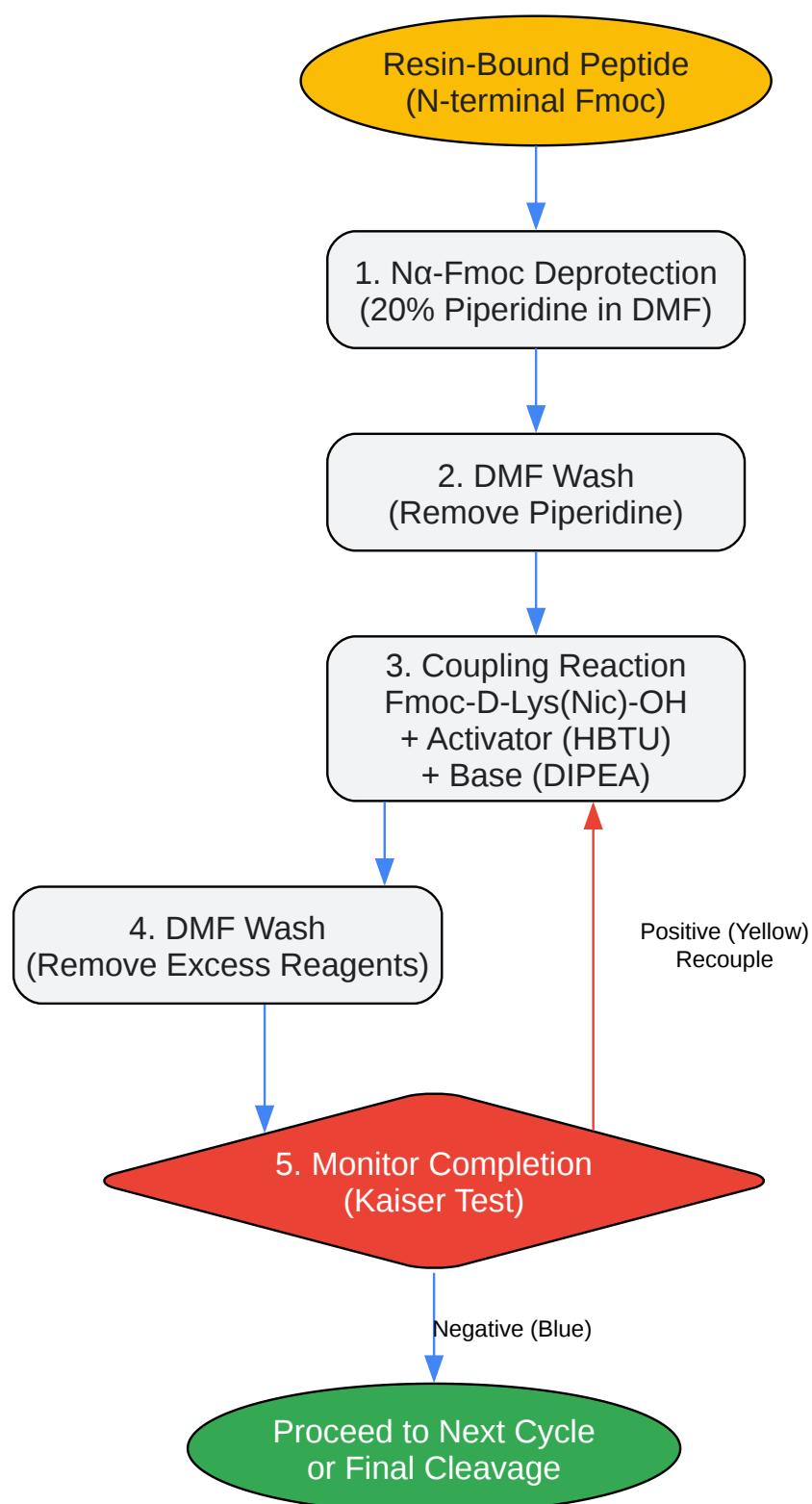


Figure 2: Workflow for Incorporating Fmoc-D-Lys(Nic)-OH in SPPS

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Caption: Iterative cycle for peptide chain elongation.

Standard Protocol for Incorporation

This protocol outlines the manual incorporation of a single **Fmoc-D-Lys(Nic)-OH** residue onto a solid support (e.g., Rink Amide resin) bearing a growing peptide chain.

Prerequisites:

- Resin-bound peptide with a free N-terminal amine (post-Fmoc deprotection).
- Stock solutions: 20% (v/v) piperidine in DMF, 0.5 M HBTU in DMF, 2 M DIPEA in NMP.

Methodology:

- Resin Swelling & Preparation:
 - Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
 - Drain the DMF.
- $\text{N}\alpha\text{-Fmoc Deprotection (If applicable):}$
 - Add the 20% piperidine/DMF solution to the resin.
 - Agitate for 3 minutes, then drain.
 - Add a fresh aliquot of 20% piperidine/DMF and agitate for 10 minutes.
 - Drain and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
- Preparation of Coupling Solution:
 - In a separate vial, dissolve **Fmoc-D-Lys(Nic)-OH** (4 eq. relative to resin loading) in DMF.
 - Add HBTU solution (3.9 eq.).
 - Add DIPEA solution (8 eq.).

- Vortex briefly and allow to pre-activate for 2-3 minutes. The solution may change color.
Causality: This pre-activation step forms the reactive HOBT-ester, ensuring the coupling reaction begins immediately upon addition to the resin.
- Coupling Reaction:
 - Add the activated amino acid solution to the deprotected peptide-resin.
 - Agitate at room temperature for 1-2 hours.
- Monitoring and Washing:
 - Take a small sample of resin beads and perform a Kaiser test. A negative result (beads remain blue/colorless) indicates successful coupling. A positive result (beads turn yellow/orange) indicates incomplete reaction, requiring a second coupling step.
 - Once the reaction is complete, drain the coupling solution.
 - Wash the resin thoroughly with DMF (3 x 1 min) followed by DCM (3 x 1 min) to remove all soluble reagents and byproducts.
- Chain Elongation:
 - The resin is now ready for the deprotection of the newly added **Fmoc-D-Lys(Nic)-OH** residue to allow for the coupling of the next amino acid in the sequence.

Conclusion

Fmoc-D-Lys(Nic)-OH is a highly specialized chemical tool that empowers peptide chemists to move beyond the canonical amino acids. Its structure is a deliberate fusion of a proteolytically stable D-amino acid backbone, a base-labile Fmoc group for seamless integration into SPPS workflows, and a functional nicotinoyl moiety. This side-chain modification introduces a unique chemical handle that can be leveraged to enhance biological activity, modulate pharmacological properties, and design sophisticated peptide-based therapeutics and research probes. A thorough understanding of its tripartite structure is the key to unlocking its full potential in the laboratory.

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